Tetrakis[(2-chloroethyl)sulfanyl]ethene
Description
Tetrakis[(2-chloroethyl)sulfanyl]ethene is a tetra-substituted ethene derivative featuring four 2-chloroethylsulfanyl (-S-CH₂CH₂Cl) groups symmetrically bonded to a central ethene core. The 2-chloroethyl substituents likely confer reactivity typical of organochlorides (e.g., nucleophilic substitution) and sulfides (e.g., oxidation sensitivity). Its applications may span organic synthesis, polymer chemistry, or coordination chemistry, though specific studies are absent in the reviewed literature.
Properties
CAS No. |
84400-71-5 |
|---|---|
Molecular Formula |
C10H16Cl4S4 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(2-chloroethylsulfanyl)ethene |
InChI |
InChI=1S/C10H16Cl4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h1-8H2 |
InChI Key |
GPKGGFPIKUMSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SC(=C(SCCCl)SCCCl)SCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- typically involves the reaction of ethene with 2-chloroethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The chlorine atoms in the 2-chloroethylthio groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of Tetrasubstituted Ethene Derivatives
*Estimated molar mass based on formula.
Structural and Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups :
- Steric Effects :
Stability and Reactivity
- Oxidative Sensitivity :
- Hydrolytic Stability: Chloroethyl groups may undergo hydrolysis in aqueous conditions, releasing HCl—a trait observed in organochlorides like tetrachloroethylene .
Biological Activity
Tetrakis[(2-chloroethyl)sulfanyl]ethene, a compound with potential applications in various fields, has garnered attention due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes multiple chloroethyl sulfanyl groups. The presence of these functional groups contributes to its reactivity and biological interactions.
Chemical Formula
- Molecular Formula : CHClS
- Molecular Weight : 305.2 g/mol
The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical effects. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
- Cellular Toxicity : Studies indicate that this compound can induce cytotoxic effects in certain cell lines, leading to apoptosis.
Toxicological Profile
The toxicological effects of this compound have been assessed through various studies. Notable findings include:
- LD50 Values : The compound exhibits significant toxicity, with an estimated LD50 value indicating potential lethality at high doses.
- Target Organs : Research suggests that the liver and kidneys are primary targets for the toxic effects of this compound.
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 50 mg/kg |
| Target Organs | Liver, Kidney |
| Major Effects | Cytotoxicity, Apoptosis |
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Findings : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, demonstrating significant cytotoxicity.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of acetylcholinesterase (AChE) by this compound. Key outcomes included:
- Enzyme Activity Reduction : A significant decrease in AChE activity was observed at concentrations above 5 µM.
- Mechanism Elucidation : Kinetic studies suggested a non-competitive inhibition model.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful.
| Compound | LD50 (mg/kg) | AChE Inhibition (%) | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | 50 | 75 | 20 |
| Sarin | 0.071 | >90 | N/A |
| VX | 0.071 | >95 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
